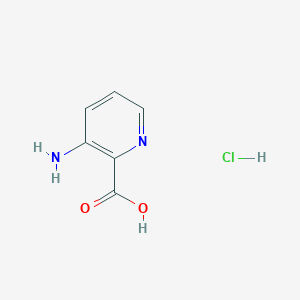

3-Aminopicolinic acid hydrochloride

Übersicht

Beschreibung

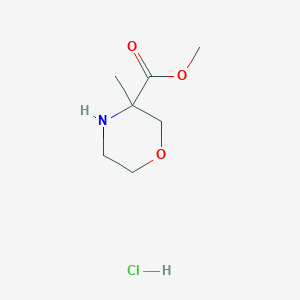

3-Aminopicolinic acid hydrochloride is a chemical compound with the molecular formula C6H7ClN2O2 . It is a derivative of 3-Aminopicolinic acid, which has the molecular formula C6H6N2O2 . The compound has a molecular weight of 174.59 .

Molecular Structure Analysis

The molecular structure of 3-Aminopicolinic acid, the parent compound of this compound, includes a pyridine ring with an amino group at the 3-position and a carboxylic acid group at the 2-position .Wissenschaftliche Forschungsanwendungen

Luminescence and Spectroscopic Properties

3-Aminopicolinic acid derivatives, specifically in the form of Eu(III) complexes, have shown remarkable properties in luminescence and spectroscopy. These complexes exhibit high solubility in common solvents, enhanced luminescence, and excellent spectroscopic characteristics. Such properties make them suitable for use as light-conversion molecular devices in both solid and solution states (Bejan et al., 2005).

Anion Binding Properties

Cyclic hexapeptides containing 6-aminopicolinic acid subunits have been studied for their ability to bind anions such as halides and sulfate in aqueous solutions. These compounds show potential in forming complexes with anions, which is crucial in understanding molecular recognition and developing new receptor molecules (Kubik & Goddard, 2002).

Biosynthesis Pathway

The biosynthesis pathway of 3-hydroxypicolinic acid, an important pyridine building block in bacterial secondary metabolites, has been elucidated through in vitro reconstitution. This research provides insights into the unique assembly logic of this compound and its potential for engineering novel pyridine-based building blocks (Yun et al., 2019).

Metal Complexes and Insulin-Mimetic Activity

Studies on oxovanadium(IV) and 3-hydroxypicolinic acid (3HPA) have revealed the complex formation between these two in aqueous solutions. The binding properties and the structure of these complexes in different states have been compared with other substituted picolinic acid derivatives. This research suggests a possible relationship between the insulin-mimetic activity and the structure of these complexes (Kiss et al., 2003).

Anion Receptor Properties

The introduction of a cyclic pseudohexapeptide containing 2-aminopicoline-derived subunits and 1,5-disubstituted 1,2,3-triazole rings has demonstrated potent anion receptor properties. This macrocycle mimics the conformation and receptor properties of a previously described cyclic hexapeptide, efficiently interacting with halides and sulfate ions even in competitive aqueous solvent mixtures (Krause et al., 2011).

Eigenschaften

IUPAC Name |

3-aminopyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,7H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQQISNLIGXEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

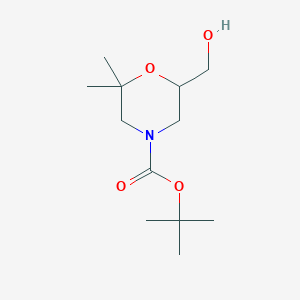

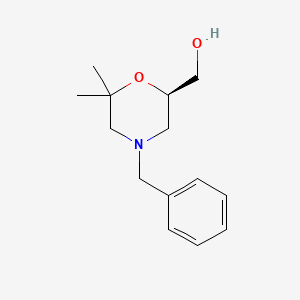

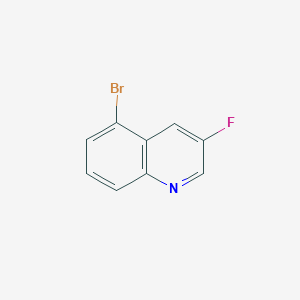

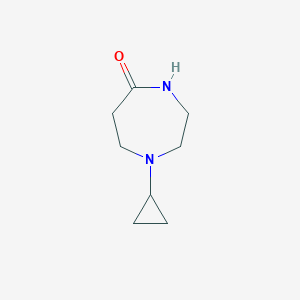

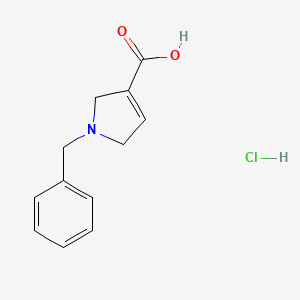

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)

![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)